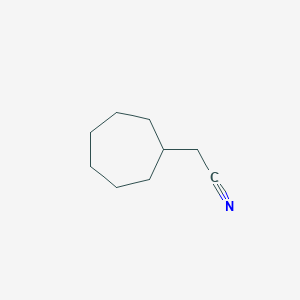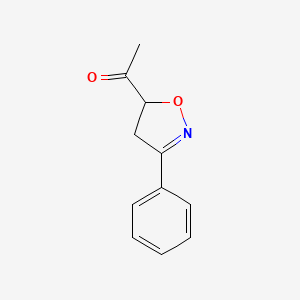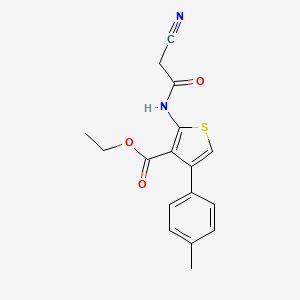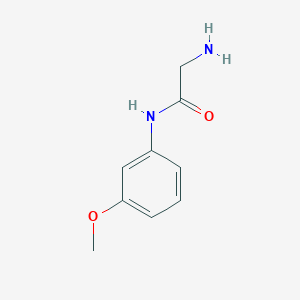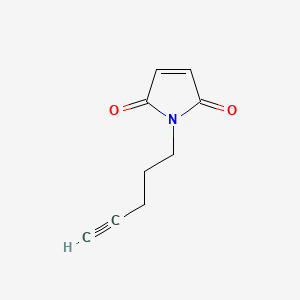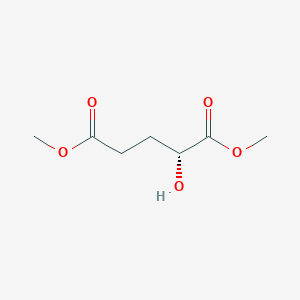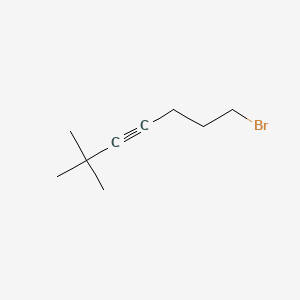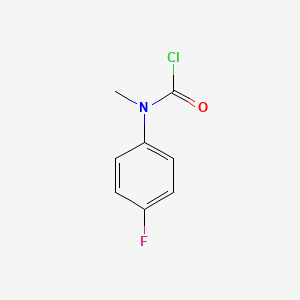
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Descripción general
Descripción
N-(4-fluorophenyl)-N-methylcarbamoyl chloride (FMOC-Cl) is a chemical compound used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is a useful building block for organic synthesis due to its high reactivity and stability, and is used in a variety of different applications, including drug discovery, medicinal chemistry, and biochemistry. FMOC-Cl is a colorless, volatile liquid with a pungent odor and is soluble in both organic and aqueous solvents.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N-methylcarbamoyl chloride is used in a variety of scientific research applications. It is used as a reagent in peptide synthesis, as a linker in solid-phase synthesis, and as a coupling agent in the synthesis of peptidomimetics. It is also used in the synthesis of peptide-based drugs, in the synthesis of peptide-based vaccines, and in the synthesis of peptide-based biologics. Additionally, this compound is used in the synthesis of peptide-based imaging agents and in the synthesis of peptide-based biomarkers.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N-methylcarbamoyl chloride is based on its ability to form a covalent bond with the α-amino group of an amino acid. This covalent bond is formed by the reaction of the this compound molecule with the α-amino group of an amino acid, resulting in the formation of a peptide bond. The formation of the peptide bond is facilitated by the presence of a catalyst, such as an acid or base.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application in which it is used. In general, this compound is used to synthesize peptides, peptidomimetics, and other bioactive molecules. These molecules can have a variety of different effects, ranging from modulating the activity of enzymes and receptors to modulating the activity of other proteins and nucleic acids. Additionally, the use of this compound in the synthesis of peptide-based drugs, peptide-based vaccines, and peptide-based biologics can have a wide range of effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride in laboratory experiments has several advantages. It is a highly reactive and stable compound, which makes it suitable for a variety of different applications. Additionally, it is soluble in both organic and aqueous solvents, which makes it easy to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a volatile liquid with a pungent odor, which can be irritating to some people. Additionally, the reaction of this compound with the α-amino group of an amino acid can produce unwanted byproducts, which can interfere with the desired outcome of the experiment.
Direcciones Futuras
The use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride for peptide synthesis and other scientific research applications is likely to continue to increase in the future. In addition to its use in the synthesis of peptides and peptidomimetics, this compound can also be used in the synthesis of peptide-based drugs, peptide-based vaccines, peptide-based biologics, peptide-based imaging agents, and peptide-based biomarkers. Additionally, this compound can be used in the synthesis of other bioactive molecules, such as small molecules, nucleic acids, and proteins. Finally, the use of this compound in laboratory experiments is likely to become more widespread in the future, as its reactivity and stability make it a useful building block for organic synthesis.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDZQWYXALRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
